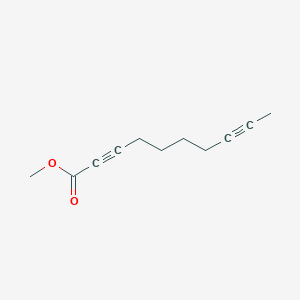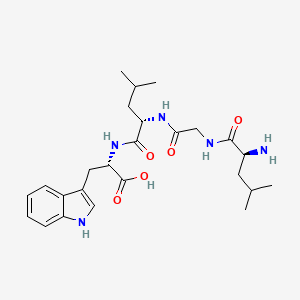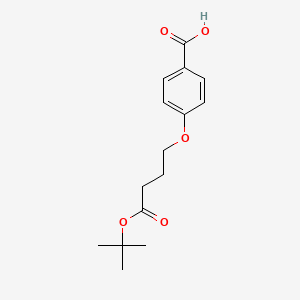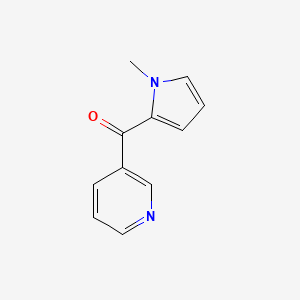
2,8-Decadiynoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Decadiynoic acid, methyl ester is an organic compound with the molecular formula C11H16O2. It is a type of ester derived from 2,8-Decadiynoic acid. Esters are known for their pleasant odors and are often used in flavorings and fragrances . This compound is characterized by its unique structure, which includes a decadiynoic acid backbone with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,8-Decadiynoic acid, methyl ester can be synthesized through various methods. One common approach is the esterification of 2,8-Decadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Decadiynoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: 2,8-Decadiynoic acid and methanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or acids.
Aplicaciones Científicas De Investigación
2,8-Decadiynoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2,8-Decadiynoic acid, methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the parent acid, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,8-Decadiynoic acid, methyl ester can be compared with other similar compounds such as:
2,4-Decadienoic acid, methyl ester: Another ester with a similar backbone but different double bond positions.
2,8-Decadiynoic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
2,8-Decadiynoic acid: The parent acid without the ester functional group.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
144534-42-9 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
methyl deca-2,8-diynoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-8H2,1-2H3 |
Clave InChI |
OYZDGVAMJFTOMC-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)

![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)

![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)



![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
